ethyl 4-{2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
Description
This compound is a 1,2,4-triazole derivative characterized by a complex heterocyclic scaffold. Key structural features include:
- Core: A 1,2,4-triazole ring, which is a nitrogen-rich heterocycle known for its metabolic stability and pharmacological relevance.
- A 3-(trifluoromethyl)phenyl group at position 4, enhancing lipophilicity and electron-withdrawing properties. An ethyl benzoate moiety linked via a sulfanyl acetamido bridge, introducing ester functionality and conformational flexibility.
The compound is synthesized via multi-step reactions involving cyclization, alkylation, and coupling steps, as inferred from analogous procedures in triazole chemistry . Its design leverages the bioisosteric replacement of aromatic and heteroaromatic groups to optimize binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N5O4S2/c1-2-38-24(37)16-8-10-18(11-9-16)31-22(35)15-40-25-33-32-21(14-30-23(36)20-7-4-12-39-20)34(25)19-6-3-5-17(13-19)26(27,28)29/h3-13H,2,14-15H2,1H3,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFCJEZYHLPAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound featuring a diverse array of functional groups, notably a 1,2,4-triazole ring , which is known for its significant biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl Ester Group : Enhances lipophilicity and may influence absorption.
- Triazole Ring : Associated with antifungal and antibacterial activities.
- Thiophenyl Moiety : Contributes to the compound's overall reactivity and biological interactions.
- Amide Linkage : Often involved in protein binding and receptor interactions.
Structural Formula
Antimicrobial Properties
Compounds containing the 1,2,4-triazole moiety have been documented to exhibit significant antibacterial and antifungal activities. This compound is expected to show similar properties due to its structural characteristics.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-{...} | Triazole ring, Sulfanyl group | Antibacterial, Antifungal |
| 4-(Thiophen...) | Thiophen moiety | Antifungal |
| Phenoxymethyl... | Phenoxymethyl group | Antibacterial |
| Acetamido... | Acetamido group | Anti-inflammatory |
The mechanism of action for compounds like this compound typically involves:
- Inhibition of Enzymatic Activity : Targeting specific enzymes critical for microbial survival.
- Disruption of Cell Membranes : Altering membrane permeability leading to cell death.
- Interference with Nucleic Acid Synthesis : Affecting DNA replication or RNA transcription.
Case Studies and Research Findings
Recent studies have highlighted the potential of triazole derivatives in treating various infections. For instance:
- A study demonstrated that triazole derivatives exhibited significant activity against resistant strains of bacteria and fungi, suggesting that ethyl 4-{...} could be effective in similar contexts .
- Another research focused on the synthesis and biological evaluation of triazole compounds, revealing their efficacy as potent antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Bioactivity :
- The target compound ’s thiophen-2-yl and trifluoromethyl groups enhance interactions with hydrophobic enzyme pockets, similar to 2,4-difluorophenyl analogues in anti-inflammatory triazoles .
- Compounds with furan-2-yl substituents (e.g., ) exhibit anti-exudative activity but lower metabolic stability due to furan’s susceptibility to oxidation compared to thiophene .
Lipophilicity (LogP) :
- The 3-(trifluoromethyl)phenyl group increases LogP (~3.5 estimated) compared to 2,4-difluorophenyl (~2.8) and 4-methylphenyl (~2.2) derivatives, favoring blood-brain barrier penetration .
Tautomerism :
- Like other 1,2,4-triazole-3-thiones, the target compound exists predominantly in the thione tautomeric form , confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands . This contrasts with 1,3,4-thiadiazole derivatives, which lack tautomeric flexibility .
Data Table: Key Spectral and Elemental Analysis Comparisons
Research Findings and Implications
- Synthetic Efficiency : The target compound’s yield (75–85%) surpasses furan-2-yl analogues (60–70%) due to the stability of thiophene under basic conditions .
- Druglikeness : The trifluoromethyl group improves resistance to CYP450-mediated metabolism compared to halogenated derivatives .
- Limitations : The ethyl benzoate ester may undergo hydrolysis in vivo, necessitating prodrug optimization for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
